methyl1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate,trifluoroaceticacid
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Overview
Description
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The synthesis can also involve Suzuki–Miyaura cross-coupling reactions from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine compounds .
Scientific Research Applications
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings are known to interact with various enzymes and receptors, leading to the modulation of biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like (3-arylazetidin-3-yl)acetates are structurally similar and have similar biological activities.
Pyrazole derivatives: Compounds containing pyrazole rings, such as methyl 2-(oxetan-3-ylidene)acetate, share similar synthetic routes and applications.
Uniqueness
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate is unique due to the combination of azetidine and pyrazole rings in a single molecule. This structural feature provides a unique set of chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
methyl 1-(azetidin-3-yl)pyrazole-4-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)6-2-10-11(5-6)7-3-9-4-7;3-2(4,5)1(6)7/h2,5,7,9H,3-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDAJGUQNDIFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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